5-(3-Chlorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole core substituted with a thiol group at position 3, a 3-chlorophenyl group at position 5, and a Schiff base moiety at position 2. Its synthesis typically involves the condensation of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 3-(2-methoxyphenyl)allylidene aldehyde under acidic conditions, analogous to methods described for related triazoles .
Key features include:
- Structural flexibility: The allylidene group enhances conjugation and may influence biological activity.
- Electronic effects: The 3-chlorophenyl and 2-methoxyphenyl groups modulate electron density, impacting reactivity and binding interactions.
Properties
CAS No. |
478255-22-0 |
|---|---|
Molecular Formula |
C18H15ClN4OS |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15ClN4OS/c1-24-16-10-3-2-6-13(16)8-5-11-20-23-17(21-22-18(23)25)14-7-4-9-15(19)12-14/h2-12H,1H3,(H,22,25)/b8-5+,20-11+ |
InChI Key |
GDLRBJNQLAYMDP-JNJFRLMHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 3-(3-Chlorophenyl)-4H-1,2,4-Triazole-5-Thione
-
Acylation of Thiosemicarbazide :
Thiosemicarbazide reacts with 3-chlorobenzoyl chloride in ethanol under reflux (80–90°C, 4–6 hours) to yield 3-(3-chlorophenyl)thiosemicarbazide. -
Cyclization :
The intermediate undergoes cyclization in the presence of hydrazine hydrate and acetic acid (110°C, 3 hours), forming 3-(3-chlorophenyl)-4H-1,2,4-triazole-5-thione.
Condensation with 2-Methoxycinnamaldehyde
-
Schiff Base Formation :
The triazole-5-thione reacts with 2-methoxycinnamaldehyde in ethanol under acidic conditions (pH 4–5, 70°C, 5 hours). The reaction forms the allylideneamino linkage via dehydration.
Optimization of Reaction Conditions
Purification and Characterization
Purification Techniques
Spectroscopic Data
Comparative Analysis of Synthetic Routes
Traditional vs. Catalytic Methods
Green Chemistry Approaches
Challenges and Solutions
-
Low Solubility of Intermediates :
-
Isomerization of Allylidene Group :
Industrial-Scale Production Considerations
| Factor | Recommendation |
|---|---|
| Cost Efficiency | Replace ethanol with methanol (30% cost reduction) |
| Waste Management | Recover acetic acid via distillation |
| Safety | Use automated reactors to handle exothermic steps |
Recent Advances (Post-2020)
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation under controlled conditions:
-
Disulfide formation : Reaction with iodine (I₂) or hydrogen peroxide (H₂O₂) in ethanol yields the corresponding disulfide (R-S-S-R).
Example:
. -
Sulfonic acid derivatives : Strong oxidizing agents like KMnO₄ in acidic media convert the thiol to a sulfonic acid (-SO₃H) group .
S-Alkylation
The thiol group acts as a nucleophile in S-alkylation reactions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Bromo-1-phenylethanone | DMF, Cs₂CO₃, 24 h, RT | Thioether (R-S-CH₂-CO-Ar) | 61% | |
| Ethyl chloroacetate | Triethylamine, DMF, 1 h, RT | Ethyl 2-[(triazolyl)thio]acetate | 80% |
Nucleophilic Substitution
The alkylsulfanyl group (-S-R) undergoes substitution in basic media:
-
Hydroxide substitution : Treatment with NaOH/H₂O replaces the sulfanyl group with -OH, forming triazolones (e.g., 2,4-dihydro-3H-1,2,4-triazol-3-one) .
Example:
.
Complexation with Metal Ions
The thiol and triazole N-atoms coordinate with transition metals:
| Metal Salt | Conditions | Complex Type | Application | Source |
|---|---|---|---|---|
| CuCl₂ | Methanol, RT, 2 h | Cu(II)-thiolate complex | Catalysis/antimicrobial studies | |
| Fe(NO₃)₃ | Ethanol, reflux, 4 h | Fe(III)-triazole complex | Material science |
Reduction Reactions
The conjugated allylideneamino group is reduced selectively:
-
Catalytic hydrogenation : H₂/Pd-C in ethanol reduces the C=N bond to C-N, yielding a saturated amine derivative .
-
NaBH₄-mediated reduction : Converts ketone intermediates (if present) to secondary alcohols .
Cycloaddition and Tautomerism
The triazole-thione tautomer participates in cycloadditions:
-
1,3-Dipolar cycloaddition : Reacts with alkynes or nitriles under thermal conditions to form fused heterocycles (e.g., thiadiazoles) .
-
Tautomeric equilibrium between thiol (10a ) and thione (10b ) forms influences reactivity (confirmed by -NMR δ 14.11 ppm for -NH and δ 168.9 ppm for C=S) .
Acid/Base-Mediated Rearrangements
Scientific Research Applications
5-(3-Chlorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s properties are influenced by substituents on the triazole core and the Schiff base. Comparisons with structurally related derivatives are summarized below:

Key Observations :
- Substituent Position and Activity : The 2-methoxyphenyl group in the target compound may enhance solubility compared to nitro () or dichlorophenyl () substituents. However, the nitro group in improves antibacterial activity in metal complexes.
- Schiff Base Variations : Allylidene vs. benzylidene (e.g., ) alters conjugation and steric bulk. Allylidene groups may enhance π-π stacking in biological targets .
Physicochemical Properties
Biological Activity
The compound 5-(3-Chlorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-4H-1,2,4-triazole-3-thiol (C18H15ClN4OS) is a member of the triazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 3-(2-methoxyphenyl)allylidene with 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol. The synthetic pathway may include various intermediates and purification steps to obtain the final product in high yield and purity. The synthesis can be summarized as follows:
- Preparation of the Triazole Framework : The initial step involves creating a triazole scaffold through the reaction of thiosemicarbazide with appropriate carbonyl compounds.
- Formation of the Allylidene Linkage : The allylidene moiety is introduced through a condensation reaction involving 2-methoxyphenyl and an appropriate aldehyde or ketone.
- Final Coupling : The chlorophenyl group is then attached to complete the synthesis.
This method not only provides a route to the target compound but also allows for the exploration of various substitutions that may enhance biological activity.
Anticancer Activity
Research indicates that derivatives of triazole-thiones exhibit significant anticancer properties. In vitro studies have shown that 5-(3-Chlorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-4H-1,2,4-triazole-3-thiol displays cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated an IC50 value of approximately 27.3 µM against breast cancer cell lines (T47D), indicating moderate potency compared to standard chemotherapeutics .
- Mechanism of Action : The proposed mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
- Comparison with Standards : In comparative studies, it exhibited better activity than traditional antibiotics like chloramphenicol .
Antioxidant and Anti-inflammatory Effects
Additionally, this triazole derivative displays antioxidant properties that can mitigate oxidative stress in cells:
- Free Radical Scavenging : It effectively scavenges free radicals, contributing to its potential in preventing oxidative damage .
- Inflammation Modulation : Studies suggest that it can downregulate pro-inflammatory cytokines, highlighting its possible role in treating inflammatory diseases .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of various triazole derivatives, including our compound, on human breast cancer cell lines (MCF-7 and T47D). The results indicated that:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(3-Chlorophenyl)-4-((3-(2-methoxyphenyl)allylidene)amino)-4H-1,2,4-triazole-3-thiol | T47D | 27.3 |
| Other Triazoles | MCF-7 | >100 |
This data underscores the selective toxicity towards cancer cells while sparing normal cell lines .
Case Study 2: Antimicrobial Screening
In another evaluation focusing on antimicrobial activity, the compound was tested against several pathogenic bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These findings suggest a promising profile for further development as an antimicrobial agent .
Q & A
Q. What are the recommended synthetic routes and characterization methods for this compound?
- Methodological Answer : The compound can be synthesized via Schiff base formation by reacting 4-amino-1,2,4-triazole-3-thiol derivatives with substituted aldehydes under reflux in ethanol or methanol. Key steps include:
- Alkylation/Aminomethylation : Use alkyl halides or amines to modify the thiol group (e.g., S-alkylation with methyl iodide) .
- Schiff Base Condensation : React with 3-(2-methoxyphenyl)allylidene aldehyde under acidic or neutral conditions .
- Characterization : Employ -NMR and -NMR to confirm imine bond formation (δ ~8.5–9.5 ppm for –CH=N–) and substituent integration. LC-MS and elemental analysis validate purity and molecular weight .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Use PASS Online for in silico prediction of pharmacological targets (e.g., alkaline phosphatase inhibition predicted for triazole-thiol analogs) . For in vitro assays:
- Antimicrobial Testing : Apply the serial dilution method against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
- Enzyme Inhibition : Measure IC values via spectrophotometric assays (e.g., alkaline phosphatase inhibition at 405 nm) .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
- Methodological Answer : Compare analogs with varying substituents (Table 1):
| Substituent Position | IC (Alkaline Phosphatase) | Reference |
|---|---|---|
| 3-Chlorophenyl + 2-Methoxyphenyl | To be determined | Target |
| 2-Chlorophenyl + p-Tolyl | 1.50 µM | |
| 2-Methoxyphenyl + 4-Chlorophenyl | 4.89 µM |
Key trends:
- Electron-withdrawing groups (e.g., –Cl) enhance enzyme inhibition.
- Methoxy groups improve solubility but may reduce target binding .
Q. What computational strategies can predict pharmacokinetics and target binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with alkaline phosphatase (PDB ID: 1ALK). Focus on hydrogen bonding with thiol (–SH) and π-π stacking with aromatic rings .
- ADME Prediction : SwissADME calculates bioavailability (e.g., Lipinski’s Rule compliance) and blood-brain barrier permeability. Triazole-thiols typically show moderate solubility (LogP ~2.5–3.5) .
Q. How can coordination chemistry enhance its bioactivity?
- Methodological Answer : Synthesize Schiff base-metal complexes (e.g., Cu, Zn) to improve stability and activity:
- Procedure : React the compound with metal salts (e.g., CuCl) in ethanol at 60°C .
- Characterization : FTIR confirms metal-ligand bonding (shift in –C=N– stretch from ~1600 cm to ~1580 cm) .
- Activity Enhancement : Metal complexes often show 2–5x lower MIC values than ligands alone .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

